Evidence 1: Built-In Conformational Restriction Differentiates the Scaffold from All Flexible-Linker Isoxazole-Phenol Analogs
The target compound bears a direct C–C bond between the phenol and isoxazole rings with zero computable rotatable bonds, as confirmed by its SMILES structure (Cc1cc(c(c(c1)c2ccno2)O)C) [1]. In contrast, structurally related isoxazole-phenol analogs in the literature invariably incorporate a tether (amide, ether, or methylene linker) between the aromatic rings. For example, the isoxazole amide SMYD3 inhibitor series (e.g., BDBM50509581; SMILES: O=C(NC1CCN(CC1)S(=O)(=O)C1CCNCC1)c1cc(on1)C1CC1) features at least four rotatable bonds [2]. This difference in conformational freedom—zero rotatable bonds versus ≥4—has direct consequences for entropic binding penalties and scaffold rigidity in crystallographic studies.
| Evidence Dimension | Number of rotatable bonds between phenol and heterocycle |
|---|---|
| Target Compound Data | 0 (direct C–C bond) |
| Comparator Or Baseline | Isoxazole amide SMYD3 inhibitors: ≥4 rotatable bonds |
| Quantified Difference | Complete conformational restriction vs. highly flexible linker series |
| Conditions | Structure-based analysis; SMILES string from PubChem SID 46250784 and BindingDB BDBM50509581 |
Why This Matters
Conformational pre-organization reduces entropic penalties upon target binding and improves reproducibility in co-crystallization experiments, making the compound a superior choice for fragment-based drug design where rigid scaffolds are preferred.
- [1] PubChem SID 46250784. 2-(Isoxazol-5-yl)-4,6-dimethylphenol legacy record. SMILES: Cc1cc(c(c(c1)c2ccno2)O)C. Available at: https://pubchem.ncbi.nlm.nih.gov/substance/46250784 View Source
- [2] BindingDB BDBM50509581 (CHEMBL4535915). SMYD3 isoxazole amide inhibitor. SMILES: O=C(NC1CCN(CC1)S(=O)(=O)C1CCNCC1)c1cc(on1)C1CC1. Available at: https://www.bindingdb.org/ View Source
